

Application Notes and Protocols: CAY10526 in Combination with Immunotherapy

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Compound of Interest

Compound Name: CAY10526

Cat. No.: B15602551

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Introduction

The efficacy of cancer immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, is often limited by the immunosuppressive tumor microenvironment (TME). Prostaglandin E2 (PGE2) is a key mediator of this immunosuppression, promoting tumor immune evasion and hindering anti-tumor immune responses. **CAY10526** is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme responsible for PGE2 production. By reducing PGE2 levels within the TME, **CAY10526** has the potential to remodel the immune landscape, thereby sensitizing tumors to the effects of immunotherapy. These application notes provide a comprehensive overview of the rationale and preclinical data supporting the combination of **CAY10526** with immunotherapy, along with detailed protocols for in vivo evaluation.

Mechanism of Action: Reshaping the Tumor Microenvironment

CAY10526 targets the PGE2 signaling pathway, which plays a critical role in creating an immunosuppressive TME. Elevated PGE2 levels in tumors are associated with poor prognosis and resistance to immunotherapy.

Key effects of PGE2 in the TME include:

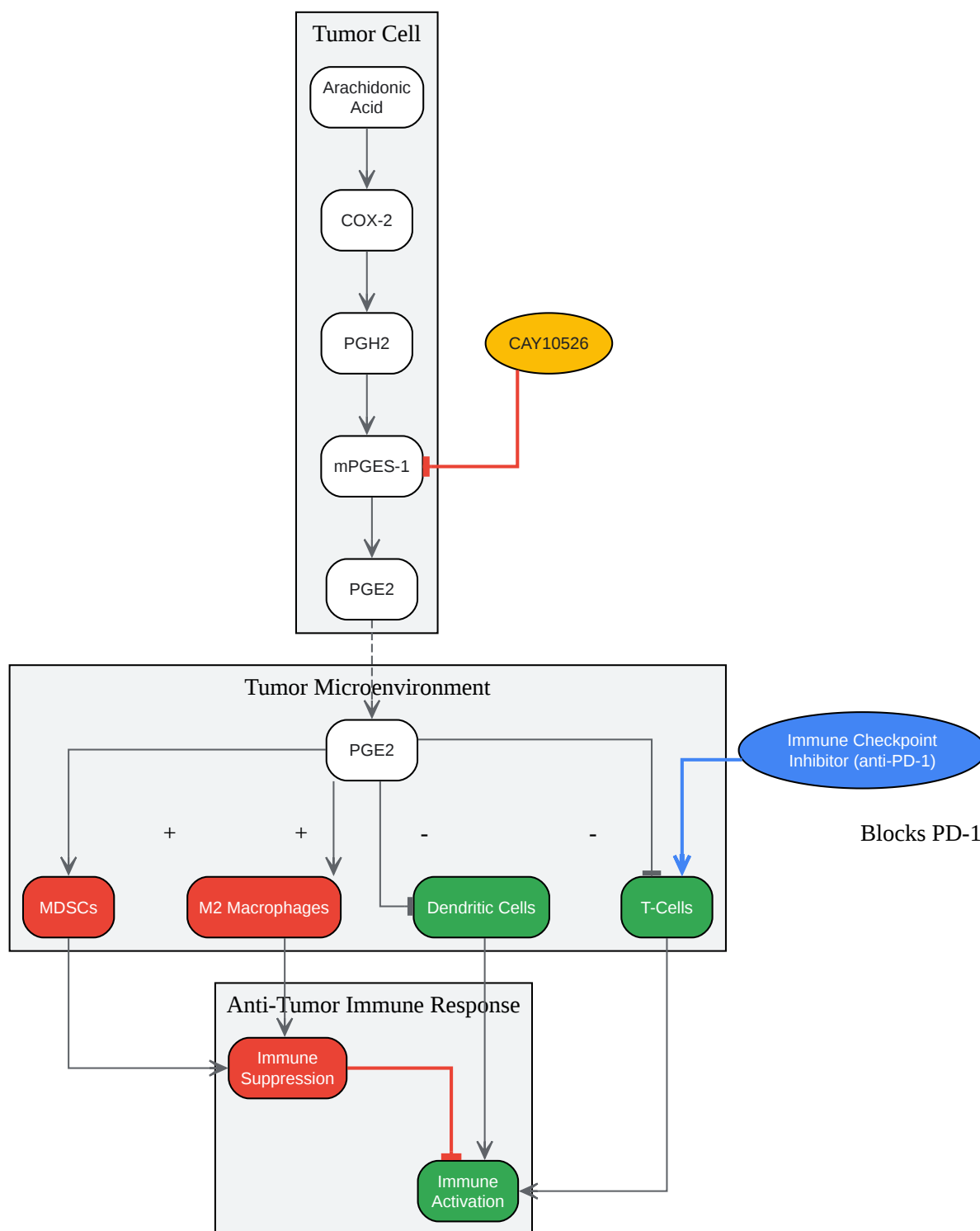
- Recruitment and activation of myeloid-derived suppressor cells (MDSCs): These immature myeloid cells potently suppress T-cell function.
- Promotion of M2 macrophage polarization: M2 macrophages have immunosuppressive and pro-tumoral functions.
- Inhibition of dendritic cell (DC) maturation and function: This impairs the priming of anti-tumor T-cell responses.
- Direct suppression of T-cell proliferation and cytotoxicity: PGE2 can directly inhibit the activity of CD8+ cytotoxic T lymphocytes.

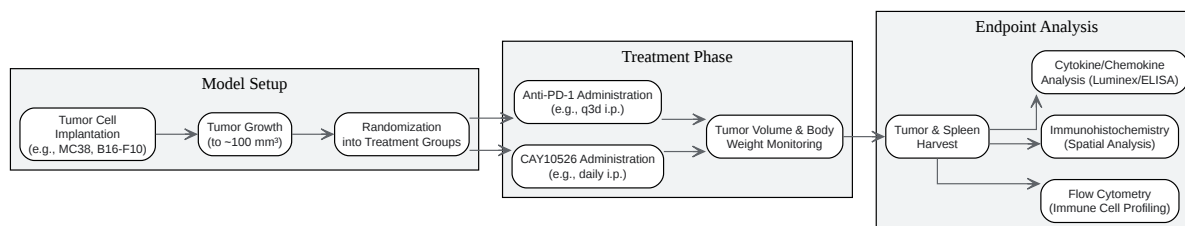
By inhibiting mPGES-1, **CAY10526** reduces the production of PGE2, leading to a more immune-supportive TME. Preclinical studies have shown that **CAY10526** treatment can lead to:

- A significant reduction in MDSC populations within the tumor.[\[1\]](#)
- Increased infiltration and activation of CD4+ and CD8+ T-cells.[\[1\]](#)
- Restoration of adaptive immunity and inhibition of metastasis.[\[1\]](#)

This modulation of the TME provides a strong rationale for combining **CAY10526** with immune checkpoint inhibitors, which rely on a pre-existing or reinvigorated anti-tumor T-cell response to be effective.

Signaling Pathway: CAY10526 and Immune Modulation





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References

- 1. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
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